

In-Depth Technical Guide: Methyl 6-fluorohexanoate

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Compound of Interest

Compound Name: Methyl 6-fluorohexanoate

Cat. No.: B15278187

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 6-fluorohexanoate**, a fluorinated ester of interest in various scientific domains, including medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, synthesis protocols, and potential applications, presenting all quantitative data in structured tables and illustrating relevant processes with clear diagrams.

Chemical Identity and Properties

Methyl 6-fluorohexanoate is the methyl ester of 6-fluorohexanoic acid. While it is a seemingly simple molecule, its terminal fluorine atom imparts unique properties that make it a valuable building block in the synthesis of more complex fluorinated molecules.

Table 1: Physicochemical Properties of **Methyl 6-fluorohexanoate** and Related Compounds

| Property | Methyl 6-fluorohexanoate | 6-Fluorohexanoic Acid |
|-------------------|--|--|
| CAS Number | 55955-44-7 | 373-05-7[1] |
| Molecular Formula | C ₇ H ₁₃ FO ₂ | C ₆ H ₁₁ FO ₂ [1] |
| Molecular Weight | 148.18 g/mol | 134.15 g/mol [1] |
| Boiling Point | Not explicitly available | Not explicitly available |
| Density | Not explicitly available | Not explicitly available |
| Appearance | Not explicitly available | Not explicitly available |

Note: Experimental physical properties for **Methyl 6-fluorohexanoate** are not readily available in public literature. Properties are often inferred from similar, more common compounds.

Synthesis of Methyl 6-fluorohexanoate

The primary method for synthesizing **Methyl 6-fluorohexanoate** is through the Fischer esterification of its corresponding carboxylic acid, 6-fluorohexanoic acid. This reaction involves the acid-catalyzed esterification of the carboxylic acid with methanol.

Experimental Protocol: Fischer Esterification of 6-Fluorohexanoic Acid

This protocol is a generalized procedure based on standard Fischer esterification methods and should be adapted and optimized for specific laboratory conditions.

Materials:

- 6-Fluorohexanoic acid
- Methanol (anhydrous)
- Concentrated Sulfuric acid (catalyst)
- Sodium bicarbonate solution (saturated)
- Brine (saturated NaCl solution)

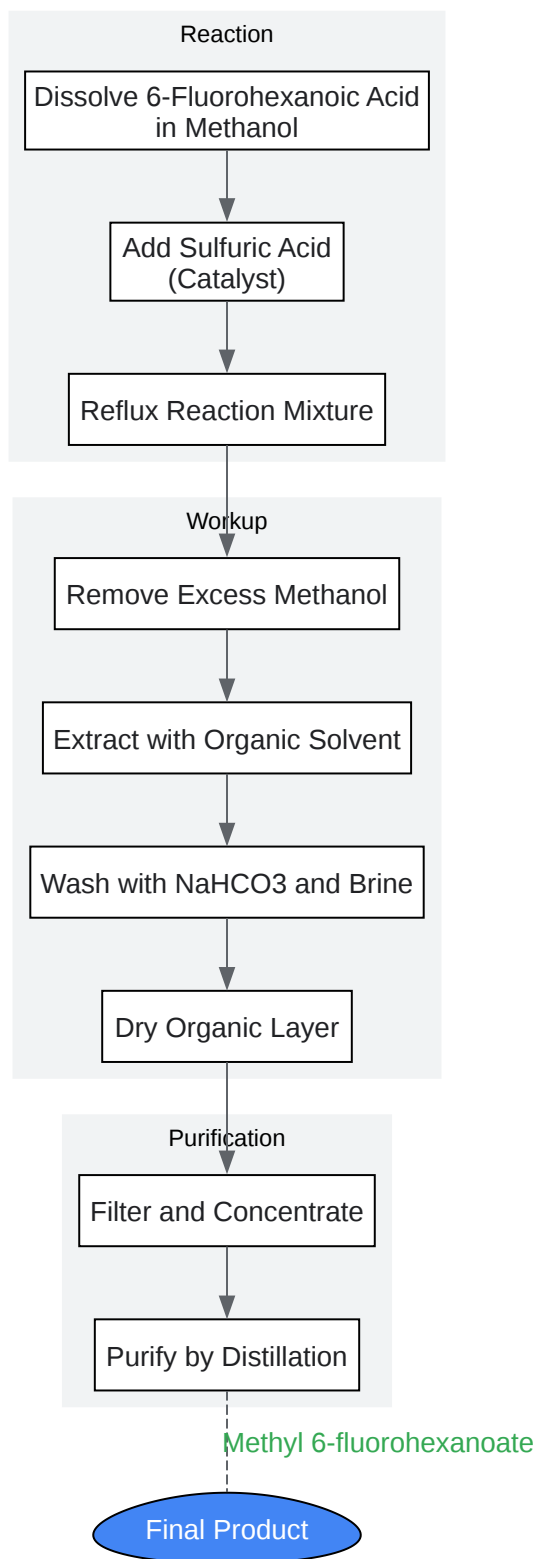
- Anhydrous magnesium sulfate or sodium sulfate
- Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
- Standard laboratory glassware for reflux, extraction, and distillation

Procedure:

- In a round-bottom flask, dissolve 6-fluorohexanoic acid in an excess of anhydrous methanol.
- Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
- Equip the flask with a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess methanol under reduced pressure using a rotary evaporator.
- Dissolve the residue in an organic solvent such as diethyl ether.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude **Methyl 6-fluorohexanoate**.
- The crude product can be purified by distillation under reduced pressure.

Diagram 1: Experimental Workflow for the Synthesis of **Methyl 6-fluorohexanoate**

Workflow for Methyl 6-fluorohexanoate Synthesis

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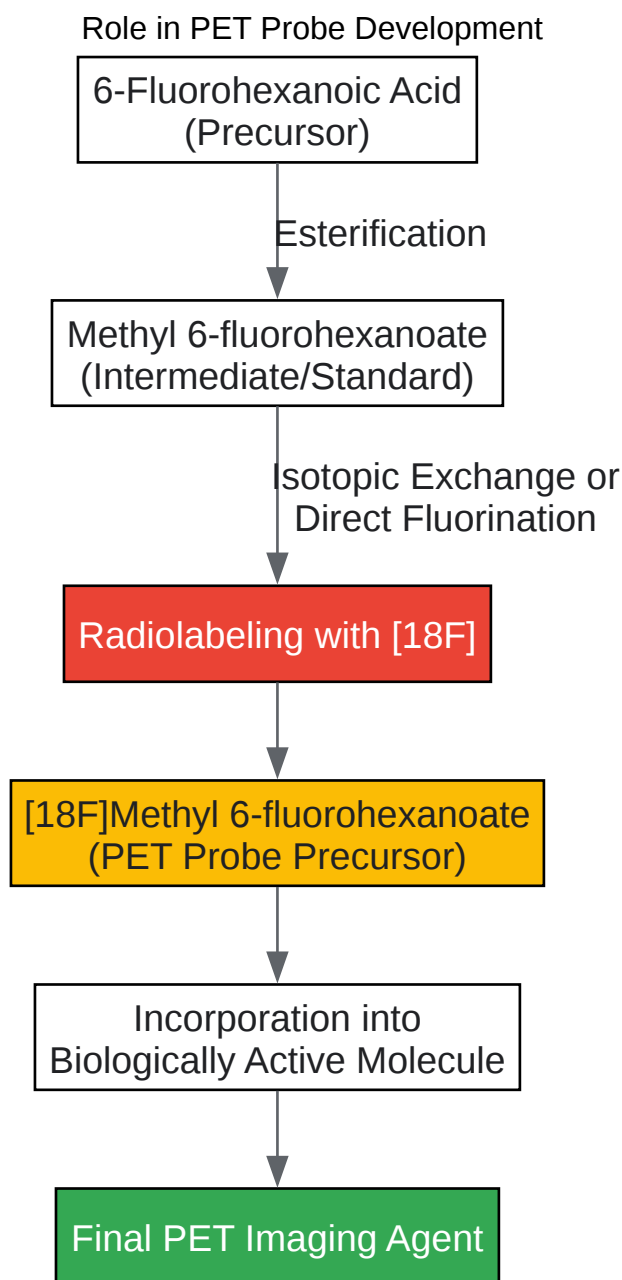
Caption: A flowchart illustrating the key steps in the synthesis of **Methyl 6-fluorohexanoate** via Fischer esterification.

Role in Drug Development and Research

Fluorinated organic molecules are of significant interest in drug development due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. While specific signaling pathways involving **Methyl 6-fluorohexanoate** are not extensively documented, it serves as a crucial building block for introducing a fluorinated hexanoyl moiety into larger, more complex molecules.

One area of application is in the development of probes for Positron Emission Tomography (PET) imaging. The synthesis of radiolabeled molecules, often with Fluorine-18, allows for the in-vivo tracking and visualization of biological processes. The non-radioactive ("cold") version, **Methyl 6-fluorohexanoate**, is essential for developing the synthesis methodology and for use as a reference standard.

Diagram 2: Logical Relationship in PET Probe Development



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Caption: A diagram showing the logical progression from a stable precursor to a radiolabeled PET imaging agent, highlighting the role of **Methyl 6-fluorohexanoate**.

Conclusion

Methyl 6-fluorohexanoate, while not a widely studied compound on its own, represents a key synthetic intermediate for the introduction of a fluorinated alkyl chain in drug discovery and

molecular imaging. The protocols and data presented in this guide provide a foundational resource for researchers working with this and related fluorinated compounds. Further research into the specific biological activities and applications of molecules derived from **Methyl 6-fluorohexanoate** is warranted.

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References

- 1. 6-Fluorohexanoic acid | C₆H₁₁FO₂ | CID 9736 - PubChem [pubchem.ncbi.nlm.nih.gov]
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